Ethyl 4-fluoro-3-methylpent-2-en-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-3-methylpent-2-en-1-oate is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a fluorine atom, making it a valuable compound for various chemical reactions and studies.
Vorbereitungsmethoden
The synthesis of Ethyl 4-fluoro-3-methylpent-2-en-1-oate typically involves the esterification of 4-fluoro-3-methylpent-2-en-1-ol with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Ethyl 4-fluoro-3-methylpent-2-en-1-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-3-methylpent-2-en-1-oate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-fluoro-3-methylpent-2-en-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong bonds with these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-fluoro-3-methylpent-2-en-1-oate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-methylpent-2-en-1-oate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-bromo-3-methylpent-2-en-1-oate: Contains a bromine atom, leading to different reactivity and applications.
Ethyl 4-iodo-3-methylpent-2-en-1-oate: Iodine substitution provides unique properties for specific reactions. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
244022-70-6 |
---|---|
Molekularformel |
C8H13FO2 |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
ethyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C8H13FO2/c1-4-11-8(10)5-6(2)7(3)9/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
KERPLVDZOZNVKR-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C(C)F |
SMILES |
CCOC(=O)C=C(C)C(C)F |
Kanonische SMILES |
CCOC(=O)C=C(C)C(C)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.